6-(Oxolan-2-yl)pyridin-2-amine 6-(Oxolan-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1353853-51-6
VCID: VC15765179
InChI: InChI=1S/C9H12N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11)
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

6-(Oxolan-2-yl)pyridin-2-amine

CAS No.: 1353853-51-6

Cat. No.: VC15765179

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

6-(Oxolan-2-yl)pyridin-2-amine - 1353853-51-6

Specification

CAS No. 1353853-51-6
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 6-(oxolan-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C9H12N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11)
Standard InChI Key JKPYXIQTNZLBNE-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)C2=NC(=CC=C2)N

Introduction

6-(Oxolan-2-yl)pyridin-2-amine, with the CAS number 1353853-51-6, is a chemical compound that combines a pyridine ring with an oxolan (tetrahydrofuran) moiety. This compound has a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol . The structure of this compound involves a pyridine ring substituted at the 6-position with an oxolan-2-yl group and an amino group at the 2-position.

Synthesis and Preparation

While specific synthesis methods for 6-(Oxolan-2-yl)pyridin-2-amine are not detailed in the available literature, compounds with similar structures often involve reactions that form the pyridine ring and attach the oxolan moiety through various coupling reactions. Common methods might include nucleophilic substitution or cross-coupling reactions, depending on the starting materials.

Research Findings and Future Directions

Given the lack of specific research findings on 6-(Oxolan-2-yl)pyridin-2-amine, future studies could focus on exploring its potential biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. Additionally, investigating its chemical stability, solubility, and potential interactions with biological systems could provide valuable insights into its potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator